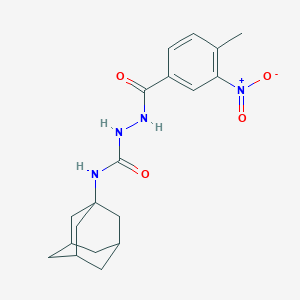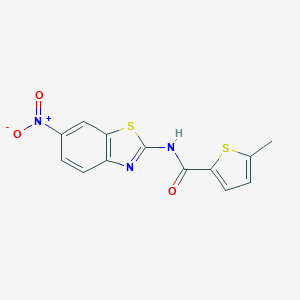![molecular formula C23H24N4O B446159 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BENZOHYDRAZIDE](/img/structure/B446159.png)
4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BENZOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides
準備方法
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of a pyrazole derivative with a benzohydrazide precursor. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethyl sulfoxide (DMSO) under controlled heating conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.
科学的研究の応用
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound has potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar compounds to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide include other hydrazides and pyrazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. For example:
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole: This compound features an oxazole ring instead of a benzohydrazide moiety.
1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-phenyl-2-propen-1-one: This compound has a similar pyrazole and propenylidene structure but lacks the hydrazide group. The uniqueness of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C23H24N4O |
|---|---|
分子量 |
372.5g/mol |
IUPAC名 |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C23H24N4O/c1-17(9-10-20-7-5-4-6-8-20)24-25-23(28)22-13-11-21(12-14-22)16-27-19(3)15-18(2)26-27/h4-15H,16H2,1-3H3,(H,25,28)/b10-9+,24-17? |
InChIキー |
BTNFIJPJCYSQSL-NTNXYRKSSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C=CC3=CC=CC=C3)C |
異性体SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)/C=C/C3=CC=CC=C3)C |
正規SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C=CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzohydrazide](/img/structure/B446078.png)
![4-chloro-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B446079.png)
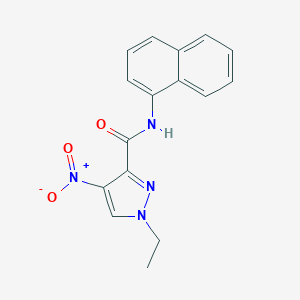
![N-(4-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B446082.png)
![N-(3-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B446084.png)
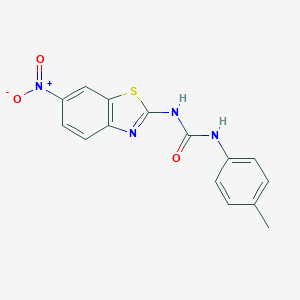
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B446087.png)
![N-(3-{N-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B446088.png)
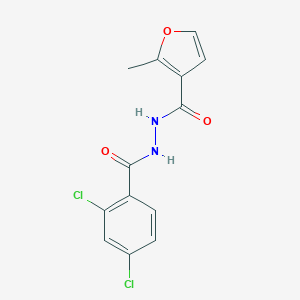
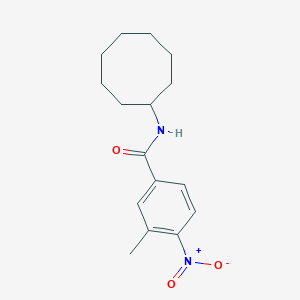
![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B446094.png)
![2-{3-[2-[(2,5-DICHLOROPHENYL)IMINO]-3-(3-HYDROXYPROPYL)-1,3-THIAZOL-4(3H)-YL]PHENYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B446097.png)
